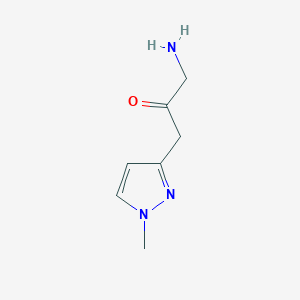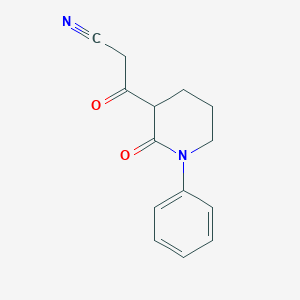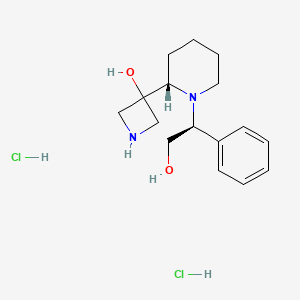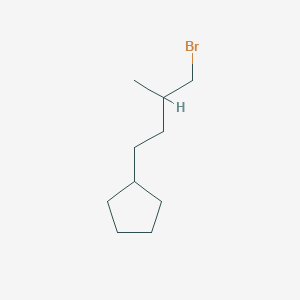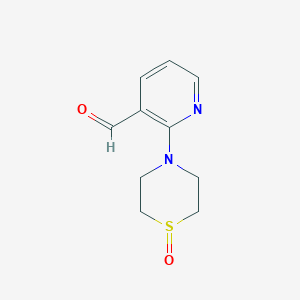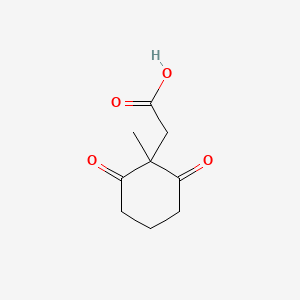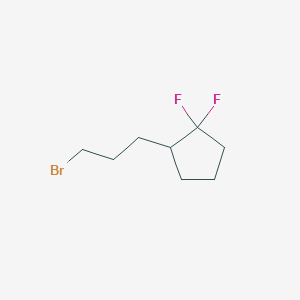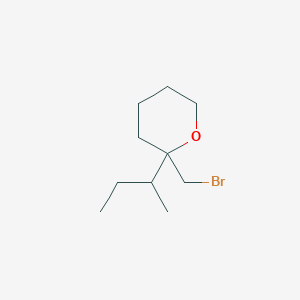![molecular formula C9H6O2S2 B13181555 [2,3'-Bithiophene]-2'-carboxylic acid](/img/structure/B13181555.png)
[2,3'-Bithiophene]-2'-carboxylic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
[2,3’-Bithiophene]-2’-carboxylic acid is an organic compound belonging to the class of bithiophenes, which are composed of two thiophene rings connected by a single bond Thiophenes are five-membered aromatic rings containing sulfur
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of [2,3’-Bithiophene]-2’-carboxylic acid typically involves the cross-coupling of 2-halo thiophenes. One common method is the reaction of bromosuccinimide with esters of 3-substituted 2,2’-bithiophene-5-carboxylic acids to obtain their 5’-bromo derivatives. These derivatives are then converted to esters of 3,3’‘’-disubstituted 2,2’:5’,2’‘:5’‘,2’‘’-quaterthiophene-5,5’‘’-dicarboxylic acids by heating in DMF with catalytic amounts of Pd(PPh3)4 .
Industrial Production Methods
Industrial production methods for [2,3’-Bithiophene]-2’-carboxylic acid are not well-documented, but they likely involve similar synthetic routes as those used in laboratory settings, scaled up for larger production volumes. The use of efficient catalysts and optimized reaction conditions would be essential for industrial applications.
Chemical Reactions Analysis
Types of Reactions
[2,3’-Bithiophene]-2’-carboxylic acid undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert the carboxylic acid group to an alcohol or an aldehyde.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.
Substitution: Electrophilic substitution reactions often use reagents like bromine or chlorinating agents under acidic conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield sulfoxides or sulfones, while reduction can produce alcohols or aldehydes.
Scientific Research Applications
[2,3’-Bithiophene]-2’-carboxylic acid has several scientific research applications:
Organic Electronics: The compound is used in the development of organic semiconductors and conductive polymers.
Materials Science: It is employed in the synthesis of luminescent materials and metal-organic frameworks.
Biology and Medicine: Research is ongoing to explore its potential biological activities and applications in drug development.
Mechanism of Action
The mechanism of action of [2,3’-Bithiophene]-2’-carboxylic acid involves its interaction with molecular targets and pathways. The compound’s effects are primarily due to its ability to participate in various chemical reactions, such as oxidation and reduction, which can alter its structure and reactivity. These changes can influence its interactions with biological molecules and materials.
Comparison with Similar Compounds
Similar Compounds
2,2’-Bithiophene: This isomer has the connectivity 2,2’ and is commonly used in organic electronics.
3,3’-Bithiophene: Another isomer with the connectivity 3,3’, also used in similar applications.
Uniqueness
[2,3’-Bithiophene]-2’-carboxylic acid is unique due to its specific connectivity and the presence of a carboxylic acid group, which can be further functionalized. This makes it a versatile building block for various applications in organic electronics and materials science.
Properties
Molecular Formula |
C9H6O2S2 |
|---|---|
Molecular Weight |
210.3 g/mol |
IUPAC Name |
3-thiophen-2-ylthiophene-2-carboxylic acid |
InChI |
InChI=1S/C9H6O2S2/c10-9(11)8-6(3-5-13-8)7-2-1-4-12-7/h1-5H,(H,10,11) |
InChI Key |
VMOIBPNEDPNLPJ-UHFFFAOYSA-N |
Canonical SMILES |
C1=CSC(=C1)C2=C(SC=C2)C(=O)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


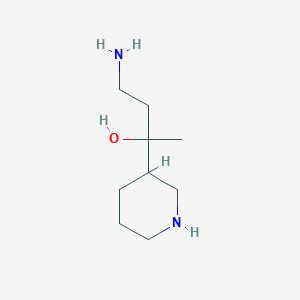
![8-(4-Bromophenyl)-6-azaspiro[3.4]octane](/img/structure/B13181479.png)

![1-[(Benzyloxy)methyl]-1H-pyrazol-4-amine](/img/structure/B13181501.png)
![N-[(2-Methylpyrrolidin-2-yl)methyl]propanamide](/img/structure/B13181505.png)
